4-Chloromethylphenylboronic acid

説明

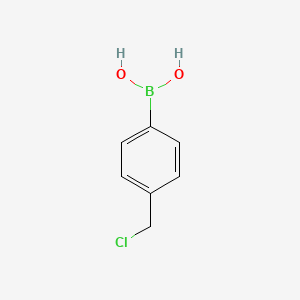

4-Chloromethylphenylboronic acid (CAS 164413-77-8) is a boronic acid derivative with the molecular formula C₇H₇BClO₂ and a molecular weight of 169.26 g/mol. Its structure consists of a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a chloromethyl (-CH₂Cl) group at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key intermediates for forming carbon-carbon bonds . The chloromethyl group enhances reactivity by serving as a leaving group or enabling further functionalization, making it valuable in pharmaceutical and materials science research .

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Chloromethylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

化学反応の分析

Types of Reactions: 4-Chloromethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

Oxidation: 4-Hydroxyphenylboronic acid.

Reduction: Various boronic acid derivatives.

Substitution: Substituted phenylboronic acids depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Reactivity and Catalysis

4-Chloromethylphenylboronic acid serves as a versatile reagent in organic synthesis due to its ability to form stable boronate esters. It is commonly used in:

- Suzuki Coupling Reactions : This compound is employed in cross-coupling reactions to synthesize biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The presence of the chloromethyl group enhances the electrophilicity of the boron center, facilitating the reaction with various aryl halides .

- Amidation Reactions : Recent studies have shown that boronic acids, including this compound, can catalyze direct amidation reactions. This application is significant for synthesizing amides from carboxylic acids and amines under mild conditions .

Medicinal Chemistry

Therapeutic Applications

Boronic acids have garnered attention for their biological activities. This compound has been investigated for:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, making them potential candidates for cancer therapy. Specifically, studies have explored their use in combination therapies with established drugs like bortezomib to enhance efficacy against resistant cancer types .

- Antibacterial and Antiviral Properties : The compound has shown promise as an antibacterial agent. Its mechanism involves targeting bacterial cell wall synthesis and disrupting critical cellular processes .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized for:

- Synthesis of Functional Polymers : The compound can be used to create polymer-bound boronates, which serve as linkers in solid-phase synthesis. This application allows for the development of novel materials with tailored properties for drug delivery systems or sensors .

- Designing Artificial Receptors : Boronates are known for their ability to selectively bind diols, making them useful in creating artificial receptors that can be employed in biosensing applications .

Data Table of Applications

| Application Area | Specific Use Case | Mechanism/Notes |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Forms stable boronate esters for cross-coupling |

| Amidation Reactions | Catalyzes formation of amides | |

| Medicinal Chemistry | Anticancer Activity | Inhibits proteasome; potential combination therapy |

| Antibacterial Activity | Disrupts bacterial cell wall synthesis | |

| Materials Science | Synthesis of Functional Polymers | Creates polymer-bound boronates |

| Designing Artificial Receptors | Selectively binds diols |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in combination with bortezomib against multiple myeloma cells. Results indicated enhanced apoptosis rates compared to monotherapy, suggesting that this compound could help overcome drug resistance mechanisms prevalent in aggressive cancers .

Case Study 2: Polymer Development

Researchers developed a novel polymer using this compound as a linker. The resulting material exhibited improved drug loading capacity and controlled release profiles, demonstrating its potential for use in targeted drug delivery systems .

作用機序

The mechanism of action of 4-Chloromethylphenylboronic acid primarily involves its role as a Lewis acid. It can form reversible covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds .

類似化合物との比較

The reactivity, stability, and applications of 4-Chloromethylphenylboronic acid can be better understood by comparing it with structurally related phenylboronic acid derivatives. Below is a detailed analysis:

Substituent Position and Electronic Effects

- Electronic Effects : The chloromethyl group (-CH₂Cl) in this compound is more electron-withdrawing than a simple chloro group (-Cl), increasing electrophilicity at the boron center and accelerating cross-coupling reactions. In contrast, 4-Chlorophenylboronic acid (CAS 1679-18-1) exhibits moderate reactivity due to the para-chloro group’s balance between electron withdrawal and stability .

- Steric Effects : Compounds like 4-Chloro-2-methylphenylboronic acid (CAS 209919-30-2) show reduced reactivity in coupling reactions due to steric hindrance from the ortho-methyl group .

- Functional Group Diversity : Derivatives with additional groups (e.g., -COOH in 4-Carboxy-2-chloro-3-methylphenylboronic acid) enable applications in pH-responsive drug delivery systems .

生物活性

4-Chloromethylphenylboronic acid (CMPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its boron atom bonded to a phenyl group with a chloromethyl substituent, has shown promise in various therapeutic applications, including anticancer and antibacterial activities. This article delves into the biological activity of CMPBA, summarizing key research findings, case studies, and potential applications.

- Molecular Formula : CHBClO

- Molecular Weight : 170.40 g/mol

- CAS Number : 164413-77-8

CMPBA exhibits its biological effects primarily through its ability to form reversible covalent bonds with biomolecules. As a Lewis acid, it can interact with nucleophilic sites in proteins and other biomolecules, influencing their activity. This characteristic is crucial for its role in drug design, particularly in the development of proteasome inhibitors and other therapeutic agents.

Anticancer Activity

Research has highlighted CMPBA's potential as an anticancer agent. Boronic acids, including CMPBA, have been shown to inhibit proteasome activity, which is vital for regulating cellular protein levels. The inhibition of the proteasome pathway can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

Case Study: Combination Therapy

A notable study investigated the use of CMPBA in combination with established anticancer drugs like bortezomib. The research aimed to determine whether CMPBA could enhance the efficacy of bortezomib in treating resistant lymphoma cases. Results indicated that the combination therapy improved overall treatment outcomes by overcoming resistance mechanisms associated with pro-apoptotic proteins like BAX and BCL-XS .

Antibacterial Activity

CMPBA has also demonstrated antibacterial properties. Its ability to disrupt bacterial cell wall synthesis and inhibit growth has been documented in various studies. The mechanism involves the formation of complexes with bacterial enzymes that are crucial for cell wall integrity.

Table 1: Summary of Biological Activities

Research Findings

Recent literature reviews have emphasized the growing interest in boronic acid derivatives like CMPBA due to their favorable pharmacokinetic properties and low toxicity profiles. Studies have shown that modifications to the boronic acid structure can significantly enhance its biological activity and selectivity towards target molecules.

Computational Studies

A theoretical model developed to study the interaction between CMPBA and insulin highlighted its potential as a glucose-regulating agent. The study utilized computational docking techniques to predict binding affinities and interactions with key residues in insulin, indicating promising applications in diabetes management .

特性

IUPAC Name |

[4-(chloromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMFQEQPAXVUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659334 | |

| Record name | [4-(Chloromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164413-77-8 | |

| Record name | [4-(Chloromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。